Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-
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Overview
Description
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- is a complex organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is one of the most efficient ways to synthesize functionalized azetidines. the application of this reaction has been met with limited success due to inherent challenges. Recent improvements and new reaction protocols have overcome some long-standing challenges within this field .
Industrial Production Methods: Industrial production methods for azetidines, including azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-, often involve the polymerization of ring-strained nitrogen-containing monomers. These methods can produce polyamines with various structures and degrees of control, which are essential for applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .
Chemical Reactions Analysis
Types of Reactions: Azetidines undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The [2 + 2] photocycloaddition reaction is particularly notable for synthesizing functionalized azetidines .
Common Reagents and Conditions: Common reagents used in the synthesis of azetidines include imines and alkenes. The reaction conditions often involve photochemical activation to facilitate the [2 + 2] cycloaddition .
Major Products Formed: The major products formed from these reactions are functionalized azetidines, which can be further utilized in various applications, including the synthesis of complex natural products and pharmaceutically relevant scaffolds .
Scientific Research Applications
Azetidines, including azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-, have numerous scientific research applications. They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . These polymers have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mechanism of Action
The mechanism of action of azetidines involves the [2 + 2] photocycloaddition reaction, which is a powerful and direct strategy for the synthesis of azetidines . This reaction typically proceeds in a single synthetic operation with high regio- and stereoselectivity, making it an efficient method for the rapid assembly of small rings .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- include other azetidines and aziridines. Aziridines are three-membered nitrogen-containing heterocycles that share some structural similarities with azetidines .
Properties
CAS No. |
825601-67-0 |
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Molecular Formula |
C22H29NO2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2S,3R)-2-hexyl-1-(4-methylphenyl)sulfonyl-3-phenylazetidine |
InChI |
InChI=1S/C22H29NO2S/c1-3-4-5-9-12-22-21(19-10-7-6-8-11-19)17-23(22)26(24,25)20-15-13-18(2)14-16-20/h6-8,10-11,13-16,21-22H,3-5,9,12,17H2,1-2H3/t21-,22-/m0/s1 |
InChI Key |
DKCHKRLCAJGQPM-VXKWHMMOSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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